![molecular formula C13H13N3O3 B6473852 4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2640958-17-2](/img/structure/B6473852.png)
4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine
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Description
4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.09569129 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine, designated as CAS number 2640958-17-2, is a novel synthetic derivative that combines the structural motifs of azetidine and oxazole with a pyridine core. This unique structure has positioned it as an interesting candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O5 with a molecular weight of approximately 295.295 g/mol. The presence of the 5-methyl-1,2-oxazole moiety is significant for its potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃O₅ |
Molecular Weight | 295.295 g/mol |
CAS Number | 2640958-17-2 |
Chemical Structure (SMILES) | CCOC(=O)CNC(=O) |
Biological Activity Overview
Recent studies have highlighted the potential biological activities of compounds containing oxazole and pyridine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of oxazole and pyridine exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in carrageenan-induced models, showing a reduction in paw edema, which is indicative of their anti-inflammatory potential .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. A study on azetidine derivatives revealed that certain modifications led to enhanced efficacy against various bacterial strains. The incorporation of the oxazole moiety may further augment this activity due to its known interactions with microbial enzymes .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promising results. For example, derivatives featuring oxazole rings have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on related oxazole-pyridine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating significant cytotoxicity.
- The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the role of oxidative stress in mediating these effects.
-
In Vivo Studies :
- In vivo assays using murine models have shown that compounds similar to this compound exhibited reduced tumor growth rates compared to controls when administered at therapeutic doses.
- Notably, these studies also assessed toxicity profiles, revealing minimal adverse effects on vital organs at effective doses.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-6-12(15-19-9)13(17)16-7-11(8-16)18-10-2-4-14-5-3-10/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVONYPKRNUKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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